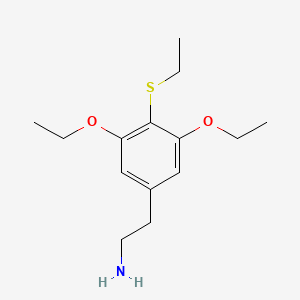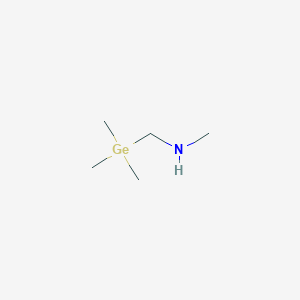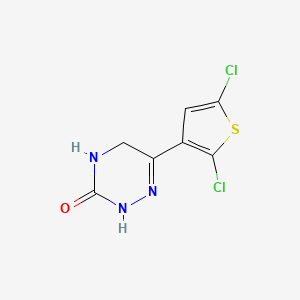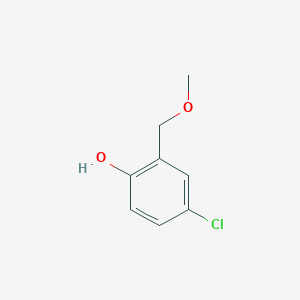![molecular formula C22H29NO3 B14394050 2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol CAS No. 89646-40-2](/img/structure/B14394050.png)
2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol is an organic compound that features a morpholine ring and a diphenylbutane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol typically involves the reaction of morpholine derivatives with diphenylbutane precursors. One common method involves the use of 1,2-amino alcohols and α-haloacid chlorides, followed by a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
化学反応の分析
Types of Reactions
2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
科学的研究の応用
2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol involves its interaction with specific molecular targets and pathways. The morpholine ring can act as a ligand, binding to various receptors or enzymes, thereby modulating their activity. This compound may also influence signal transduction pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
- 1-(3’-{1-[2-(Morpholin-4-yl)ethyl]pyrazol-3-yl}[1,1’-biphenyl]-3-yl)ethan-1-one
- 6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}
Uniqueness
2-[2-(Morpholin-4-yl)ethyl]-1,1-diphenylbutane-1,4-diol stands out due to its specific combination of a morpholine ring and a diphenylbutane backbone, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and industrial chemistry.
特性
CAS番号 |
89646-40-2 |
|---|---|
分子式 |
C22H29NO3 |
分子量 |
355.5 g/mol |
IUPAC名 |
2-(2-morpholin-4-ylethyl)-1,1-diphenylbutane-1,4-diol |
InChI |
InChI=1S/C22H29NO3/c24-16-12-21(11-13-23-14-17-26-18-15-23)22(25,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,21,24-25H,11-18H2 |
InChIキー |
PRXBFGPADFFDMD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCC(CCO)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propylurea](/img/structure/B14393983.png)




![4-[(2-Chloroethyl)amino]-3-nitro-2H-1-benzopyran-2-one](/img/structure/B14394027.png)


![2-[(5,6,7,8-Tetrahydro-4H-3,1-benzothiazin-2-yl)amino]phenol](/img/structure/B14394042.png)



![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14394058.png)
